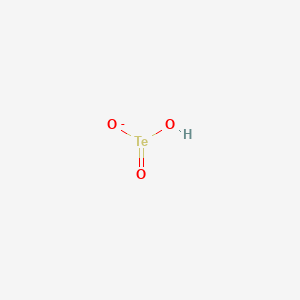

Hydrogentellurite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrogentellurite is a monovalent inorganic anion obtained by removal of a proton from H2TeO3 It is a tellurium oxoanion and a monovalent inorganic anion. It is a conjugate base of a tellurous acid. It is a conjugate acid of a tellurite.

Wissenschaftliche Forschungsanwendungen

Hydrogen Impurity in Paratellurite

A study by Vilao et al. (2011) investigated hydrogen in α-TeO₂ (paratellurite) using muon-spin spectroscopy and density-functional theory. This research identified a shallow donor state and a deep acceptor state of hydrogen in paratellurite, providing insights into the dynamics and configurations of hydrogen in this context.

Molybdenum Ditelluride (MoTe₂) Synthesis

The study by Mc Manus et al. (2018) described the fabrication of thin films of MoTe₂, a transition metal dichalcogenide with potential applications. They demonstrated a low-temperature method for synthesizing phase-pure MoTe₂ films, highlighting its promise in applications like hydrogen evolution catalysis.

Cobalt Ditelluride (CoTe₂) as a Catalyst

Lu et al. (2015) synthesized cobalt ditelluride nanoparticles for use in the hydrogen evolution reaction. These nanoparticles demonstrated significant efficiency and robustness as an electrocatalyst for hydrogen production, a crucial aspect of sustainable energy technologies (Lu et al., 2015).

Hydrogen Production from Phototrophic Microorganisms

Research by Bolatkhan et al. (2019) explored the use of microalgae and cyanobacteria for biohydrogen production. This approach is environmentally friendly and offers a potential alternative to conventional fossil fuels.

Molybdenum Ditelluride/Graphene Nanocomposites

Sarwar et al. (2020) developed 2D MoTe₂ nanosheets on a graphene substrate for efficient hydrogen evolution in acidic media. Their research indicated the potential of MoTe₂/graphene composites in sustainable energy applications (Sarwar et al., 2020).

Electrochemical Activation of MoTe₂

A study by McGlynn et al. (2019) demonstrated the enhanced catalytic performance of 1T′-MoTe₂ for hydrogen evolution when subjected to cathodic bias, suggesting the importance of electronic structure in electrocatalytic activity.

Hydrogen Bubble-Assisted Growth of Pt₃Te₄

Bae et al. (2021) synthesized Pt₃Te₄ nanocrystals on MoTe₂ using a hydrogen bubble template method for electrochemical catalysis. This innovative approach offered a systematic way to produce high-performance electrochemical catalysts (Bae et al., 2021).

Metal Hydride Materials for Hydrogen Storage

Sakintuna et al. (2007) reviewed recent developments in metal hydrides for hydrogen storage, focusing on properties like capacity, kinetics, and cyclic behavior. Mg-based hydrides were highlighted as promising candidates for hydrogen storage applications (Sakintuna et al., 2007).

Industrial Uses of Hydrogen

Ramachandran and Menon (1998) provided an overview of hydrogen's various industrial applications, emphasizing its role in the chemical and refining industries. The paper discussed hydrogen's growing importance due to stricter emission standards and the use of heavier crude oils (Ramachandran & Menon, 1998).

Synthesis of Radiopharmaceuticals with Tellurium

Basmadjian et al. (1980) explored the synthesis of sodium hydrogen telluride for potential use in creating new diagnostic radiopharmaceuticals. This research offered a new method for introducing tellurium into organic compounds (Basmadjian et al., 1980).

Layered Platinum Telluride for Hydrogen Evolution

Bae et al. (2020) reported on the synthesis of layered platinum tellurides (mitrofanovite Pt₃Te₄) as efficient and stable catalysts for hydrogen evolution. The study highlighted the importance of 2D layered catalysts in sustainable hydrogen production (Bae et al., 2020).

Collaborative Hydrogen Evolution with Tellurium

Zheng et al. (2021) developed a cathodic exfoliation method for producing 2D tellurium, which showed enhanced hydrogen evolution activities when metal-doped. The study suggested a collaborative mechanism for hydrogen production involving Te and metal atoms (Zheng et al., 2021).

Eigenschaften

Molekularformel |

HO3Te- |

|---|---|

Molekulargewicht |

176.6 g/mol |

IUPAC-Name |

hydrogen tellurite |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)/p-1 |

InChI-Schlüssel |

SITVSCPRJNYAGV-UHFFFAOYSA-M |

Kanonische SMILES |

O[Te](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)